(2Z)-2-benzoxazol-2-yl-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-benzoxazol-2-yl-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one is a chemical compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-benzoxazol-2-yl-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one typically involves the condensation of benzoxazole derivatives with appropriate aldehydes or ketones under specific reaction conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, where benzoxazole is reacted with 4-methoxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in a suitable solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and solvent choice. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-benzoxazol-2-yl-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoxazole ring or the phenyl rings are replaced with other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst, or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (2Z)-2-benzoxazol-2-yl-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-benzoxazol-2-yl-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one
- (2Z)-[(4-Methoxyphenyl)hydrazono][4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile
- (2Z)-(4-Methoxyphenyl)(4-quinazolinylhydrazono)acetic acid
Uniqueness
This compound is unique due to its specific structural features, which contribute to its distinct biological activities and chemical reactivity. The presence of the benzoxazole ring and the (2Z)-configuration of the double bond are key factors that differentiate it from other similar compounds.
Properties
Molecular Formula |
C23H17NO3 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C23H17NO3/c1-26-18-13-11-17(12-14-18)22(25)19(15-16-7-3-2-4-8-16)23-24-20-9-5-6-10-21(20)27-23/h2-15H,1H3/b19-15+ |
InChI Key |
KHLSYZQNPWIWAE-XDJHFCHBSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C(=C\C2=CC=CC=C2)/C3=NC4=CC=CC=C4O3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=CC2=CC=CC=C2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.